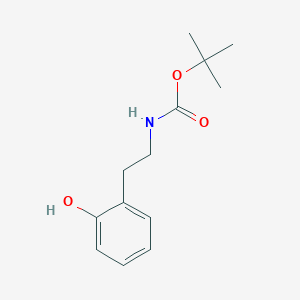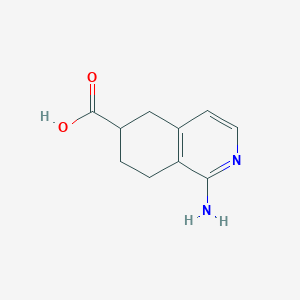
2-Phenyl-1,8-naphthyridine-4-carboxylic acid
概要
説明
2-Phenyl-1,8-naphthyridine-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused pyridine and pyrimidine ring system, with a phenyl group attached to the second position and a carboxylic acid group at the fourth position. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,8-naphthyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced techniques such as flow chemistry and microwave-assisted synthesis can be employed to improve efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Phenyl-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: : Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Electrophilic substitution reactions often require strong acids or halogenating agents.
Oxidation: : Amides, esters, and carboxylic acids.
Reduction: : Alcohols, amines, and hydrocarbons.
Substitution: : Nitro derivatives, halogenated compounds, and sulfonated derivatives.
科学的研究の応用
2-Phenyl-1,8-naphthyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule synthesis.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: : Its unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Phenyl-1,8-naphthyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system involved.
類似化合物との比較
2-Phenyl-1,8-naphthyridine-4-carboxylic acid is structurally similar to other naphthyridine derivatives, such as 1,8-naphthyridine-3-carboxylic acid and 1,8-naphthyridine-2-carboxylic acid . its unique phenyl group at the second position and carboxylic acid at the fourth position distinguish it from these compounds. These structural differences can lead to variations in chemical reactivity, biological activity, and industrial applications.
List of Similar Compounds
1,8-Naphthyridine-3-carboxylic acid
1,8-Naphthyridine-2-carboxylic acid
1,8-Naphthyridine-4-carboxylic acid derivatives
Other substituted naphthyridines
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
2-phenyl-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIDVQPCXJTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733114 | |
| Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298189-53-4 | |
| Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


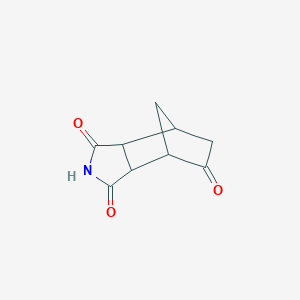
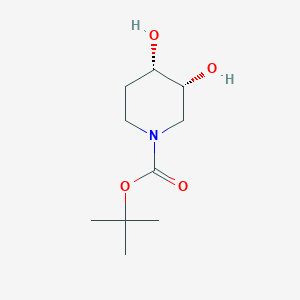

![6-tert-Butyl 2-ethyl 4,5-dihydrothieno[2,3-c]pyridine-2,6(7H)-dicarboxylate](/img/structure/B1507181.png)
![2,4-Dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1507182.png)
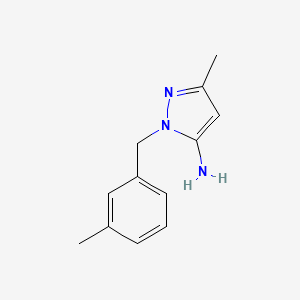
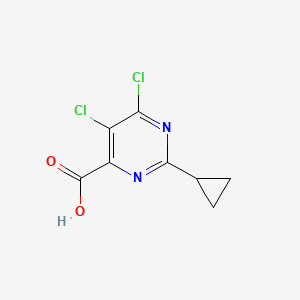



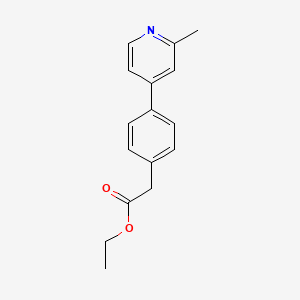
![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)
